4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:
- 2-oxo moiety: Stabilizes the keto-enol tautomerism, influencing electronic properties.
- 1-phenyl substituent: Provides steric bulk and modulates lipophilicity.
Properties
IUPAC Name |
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-30-18-12-6-5-8-15(18)14-25-22(28)19-20(27)17-11-7-13-24-21(17)26(23(19)29)16-9-3-2-4-10-16/h2-13,27H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPSLQFUKDOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or its derivatives in the presence of suitable catalysts . This reaction typically proceeds through a series of condensation and cyclization steps, leading to the formation of the desired naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition Studies
This compound is utilized in studies related to enzyme inhibition. It serves as a model for understanding protein-ligand interactions and can be used to identify potential inhibitors for therapeutic targets . The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access.
Material Science
In the field of materials science, this compound is explored for its potential in synthesizing new materials such as dyes and polymers. Its structural versatility allows for modifications that can enhance the properties of resultant materials.
Case Studies
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Variations
The table below highlights critical structural differences between the target compound and key analogues:
Key Observations :
- Position 1 Substituents : The target compound’s phenyl group offers simplicity compared to halogenated (–3) or methoxy-substituted () variants. This may reduce steric hindrance in binding interactions.
- Carboxamide Substituents : The 2-methoxyphenylmethyl group in the target compound balances polarity and lipophilicity, contrasting with the lipophilic adamantyl group in .
Physicochemical Properties
Key Observations :
- The logP of (3.17) suggests moderate lipophilicity, likely similar to the target compound due to analogous substituents .
Biological Activity
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on diverse research findings.
The compound can be synthesized through various methods, including multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile derivatives. Techniques such as microwave-assisted synthesis enhance yields and minimize hazardous reagents.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting growth at specific concentrations, suggesting a potential role as an antibacterial agent.
2. Anticancer Properties
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, although the exact mechanisms remain to be fully elucidated.
3. Enzyme Inhibition
- The compound interacts with specific enzymes, potentially acting as an inhibitor. Notably, it may inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases .
The mechanism of action involves binding to enzyme active sites or allosteric sites, potentially altering enzyme conformation or blocking substrate access. This interaction can modulate signal transduction pathways within cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the compound's anticancer properties found that it significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 50 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study: Enzyme Inhibition
Inhibitory assays conducted on MAO-B showed that the compound had a notable IC50 value of approximately 0.51 µM, indicating strong activity compared to standard inhibitors . Additionally, it demonstrated selectivity over MAO-A, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Toxicological Profile
Toxicity assessments using Vero cells indicated that the compound exhibited concentration-dependent cytotoxicity but maintained over 70% cell viability at lower concentrations (up to 100 µg/mL) after 48 hours of exposure . This suggests a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
